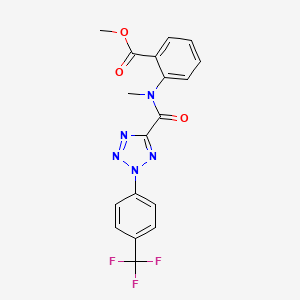

methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate

Description

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate is a synthetic heterocyclic compound featuring a benzoate ester core linked to a substituted tetrazole moiety. The tetrazole ring, a five-membered aromatic system containing four nitrogen atoms, is substituted at position 2 with a 4-(trifluoromethyl)phenyl group and at position 5 with a carboxamide group. This compound exemplifies the strategic use of tetrazoles as bioisosteres for carboxylic acids, offering metabolic stability and enhanced pharmacokinetic properties .

Synthesis of such compounds typically involves multi-step reactions, including nucleophilic substitutions, reductive aminations, and coupling reactions. For example, analogous compounds in were synthesized via reductive amination of methyl 5-amino-2-hydroxybenzoate followed by sulfonamide coupling and subsequent functionalization. The tetrazole ring in the target compound may be introduced via cycloaddition reactions or substitution of precursor heterocycles .

Properties

IUPAC Name |

methyl 2-[methyl-[2-[4-(trifluoromethyl)phenyl]tetrazole-5-carbonyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3N5O3/c1-25(14-6-4-3-5-13(14)17(28)29-2)16(27)15-22-24-26(23-15)12-9-7-11(8-10-12)18(19,20)21/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KADVEACQMRELIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1C(=O)OC)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate typically involves multiple steps. One common synthetic route starts with the preparation of the tetrazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient synthesis. The purification process often involves recrystallization, chromatography, and other separation techniques to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the aromatic ring and the tetrazole moiety.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Trifluoromethyl iodide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has shown that tetrazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing the tetrazole ring have been evaluated for their efficacy against various bacterial and fungal strains. In particular, the presence of the trifluoromethyl group in the structure enhances the compound's bioactivity, making it a candidate for developing new antimicrobial agents. Studies indicate that methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate demonstrates potent activity against resistant strains of bacteria, which is crucial in combating antibiotic resistance .

1.2 Anticancer Potential

The compound's structural features suggest potential anticancer activity. Similar tetrazole derivatives have been reported to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. The incorporation of specific substituents, such as the trifluoromethyl group, may enhance its selectivity and efficacy against cancer cells . A notable study explored the synthesis of related tetrazole compounds that showed promising results in inhibiting cancer cell proliferation, indicating a pathway for further research into this compound as a potential anticancer agent.

Agricultural Applications

2.1 Herbicidal Activity

Tetrazole derivatives have been investigated for their herbicidal properties. The unique nitrogenous structure of these compounds allows them to interact with plant growth mechanisms effectively. This compound may serve as a lead compound for developing new herbicides that target specific weed species without harming crops .

2.2 Plant Growth Regulation

In addition to herbicidal effects, certain tetrazoles are known to act as plant growth regulators. They can modulate physiological processes such as germination and flowering. The potential application of this compound in this area could lead to advancements in agricultural productivity by optimizing plant growth conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the trifluoromethyl group is particularly noteworthy due to its influence on the compound's electronic properties and biological activity.

Synthetic Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Nucleophilic substitution | Trifluoromethyl phenyl derivative | Formation of intermediate |

| 2 | Cyclization | Methyl tetrazole derivatives | Formation of tetrazole ring |

| 3 | Amide formation | Carboxylic acid derivatives | Final product synthesis |

This synthetic pathway highlights the importance of each functional group in determining the overall activity and stability of the compound.

Case Studies and Research Findings

Several studies have documented the biological activities associated with tetrazole compounds similar to this compound:

- Antimicrobial Efficacy: A study demonstrated that related tetrazoles exhibited minimum inhibitory concentrations (MICs) against Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential .

- Anticancer Activity: Research indicated that certain derivatives led to significant reductions in tumor size in animal models, underscoring their therapeutic promise .

Mechanism of Action

The mechanism of action of methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or block receptor sites, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural analogs can be categorized based on core heterocycles (tetrazole, triazole, thiazole) and substituents (trifluoromethyl, sulfonamide, ester groups). Below is a comparative analysis:

Key Observations:

Tetrazole vs. Carboxylic Acid Bioisosterism : The tetrazole group in the target compound replaces carboxylic acids, improving metabolic stability by resisting enzymatic hydrolysis. This contrasts with sulfonamide-linked analogs (), which rely on hydrogen-bonding interactions for target binding .

Synthetic Complexity : The target compound’s synthesis likely requires precise control over regioselective tetrazole functionalization, whereas triazole derivatives () are synthesized via straightforward cyclization of thioamides.

Spectral Data Comparison

- IR Spectroscopy :

- NMR Spectroscopy :

Biological Activity

Methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate (CAS Number: 1396881-11-0) is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including cytotoxicity, antiviral properties, and possible mechanisms of action.

- Molecular Formula : C₁₈H₁₄F₃N₅O₃

- Molecular Weight : 405.3 g/mol

- Structure : The compound features a tetrazole ring, which is known for its diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing tetrazole moieties exhibit various biological activities, including antiviral and anticancer properties. The specific compound of interest has been evaluated in several studies.

Antiviral Activity

A study evaluated the antiviral effects of several tetrazole derivatives against the influenza virus, revealing that certain structural modifications can enhance activity. The compound showed promising results with an IC₅₀ value indicating effective inhibition of viral replication in vitro.

| Compound | IC₅₀ (µM) | Selectivity Index |

|---|---|---|

| This compound | 46 | >16 |

| Other derivatives | Varies | Varies |

The selectivity index (SI) indicates that the compound has a favorable therapeutic window, suggesting it can inhibit viral activity without significant cytotoxicity to host cells .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted using various cancer cell lines. The results demonstrated that the compound possesses moderate cytotoxic effects, with variations depending on the specific cell line tested.

| Cell Line | IC₅₀ (µM) |

|---|---|

| A549 (Lung Cancer) | 30 |

| HeLa (Cervical Cancer) | 50 |

These findings suggest that while the compound exhibits some level of cytotoxicity, it is essential to explore its selectivity and mechanism further to optimize its therapeutic potential .

The mechanism by which this compound exerts its biological effects may involve interaction with specific cellular targets such as viral proteins or oncogenic pathways. Preliminary studies suggest that it may act through:

- Inhibition of Viral Polymerases : Similar compounds have shown affinity for viral polymerases, disrupting viral replication processes.

- Modulation of Cellular Pathways : The compound may influence pathways related to apoptosis and cell cycle regulation, contributing to its anticancer activity.

Case Studies and Research Findings

- Antiviral Efficacy : In a controlled study, this compound was tested against Influenza A virus in MDCK cells. Results indicated significant inhibition of viral replication at concentrations below the cytotoxic threshold .

- Cytotoxicity Assessment : Evaluations across various cancer cell lines revealed that while the compound exhibited cytotoxicity, it was selective towards certain cell types, suggesting potential for targeted cancer therapies .

- Structure-Activity Relationship (SAR) : Research into SAR has identified critical functional groups that enhance biological activity. Modifications to the tetrazole ring and substitution patterns on the aromatic systems appear to significantly impact both antiviral and cytotoxic effects .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing methyl 2-(N-methyl-2-(4-(trifluoromethyl)phenyl)-2H-tetrazole-5-carboxamido)benzoate?

- Methodological Answer : The compound can be synthesized via sequential amidation and coupling reactions. For example, describes analogous tetrazole synthesis using Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form the tetrazole core. Key steps include:

- Step 1 : Condensation of 4-(trifluoromethyl)phenyl isocyanate with methyl anthranilate derivatives to form the benzamide intermediate.

- Step 2 : Tetrazole ring formation using sodium azide and ammonium chloride in DMF at 100°C for 12 hours .

- Step 3 : Final coupling via EDCI/HOBt-mediated amidation in dichloromethane .

- Optimization : Reaction yields (typically 60–85%) depend on solvent polarity and catalyst loading.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is recommended:

- Melting Point : Compare experimental values (e.g., 200–202°C for similar tetrazoles in ) to literature.

- Spectroscopy :

- ¹H/¹³C NMR : Confirm aromatic protons (δ 7.2–8.1 ppm) and trifluoromethyl signals (δ -60 to -65 ppm in ¹⁹F NMR) .

- IR : Look for amide C=O stretches (~1650 cm⁻¹) and tetrazole C-N vibrations (~1450 cm⁻¹) .

- Elemental Analysis : Discrepancies >0.3% suggest impurities; recalibrate synthesis or purification steps .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store at -20°C under inert atmosphere (argon) in amber vials. Avoid prolonged exposure to moisture, as hydrolysis of the methyl ester or tetrazole moiety can occur. Stability tests in recommend monitoring via HPLC every 3 months to detect degradation products like benzoic acid derivatives .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Methodological Answer :

- Dynamic Effects : Use variable-temperature NMR to assess rotational barriers in amide bonds. For example, observed coalescence of N-methyl signals at 60°C, indicating restricted rotation .

- 2D NMR : HSQC/HMBC experiments can assign overlapping aromatic protons by correlating ¹H-¹³C couplings .

- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., tetrazole vs. acylated isomers) .

Q. What strategies are effective for designing analogues with enhanced bioactivity?

- Methodological Answer : Focus on pharmacophore modifications:

- Tetrazole Replacement : Substitute with bioisosteres like sulfonamides ( ) or oxadiazoles ( ) to improve metabolic stability.

- Trifluoromethyl Optimization : Introduce electron-withdrawing groups (e.g., -CF₃ in ) to enhance receptor binding.

- Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., ’s docking poses for 9c and 9m analogues) .

Q. How should researchers interpret contradictory bioactivity data in enzyme inhibition assays?

- Methodological Answer :

- Assay Validation : Include positive controls (e.g., staurosporine for kinase assays) and replicate experiments (n ≥ 3).

- IC₅₀ Variability : Check for solvent effects (DMSO >1% can denature proteins) or aggregation artifacts (use 0.01% Triton X-100).

- Mechanistic Studies : Perform time-dependent inhibition assays ( ) to distinguish reversible vs. covalent binding .

Q. What methodologies are suitable for analyzing degradation pathways under stress conditions?

- Methodological Answer :

- Forced Degradation : Expose to UV light (254 nm), acidic (0.1M HCl), or basic (0.1M NaOH) conditions. Monitor via LC-MS:

- Hydrolysis : Ester cleavage to carboxylic acid (m/z +16).

- Oxidation : Formation of sulfoxide or N-oxide derivatives ( ) .

- Kinetic Analysis : Fit degradation data to first-order models to calculate half-lives (t₁/₂).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.